molecular formula C20H30N2O6 B5293516 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine;oxalic acid

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine;oxalic acid

Cat. No.: B5293516
M. Wt: 394.5 g/mol
InChI Key: HSLSNIPKHPHPCJ-ZIKNSQGESA-N
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Description

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine;oxalic acid is a complex organic compound with a unique structure that combines a piperazine ring with a phenoxy group and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine;oxalic acid typically involves multiple steps, including the formation of the phenoxy group, the attachment of the piperazine ring, and the incorporation of the oxalic acid moiety. Common synthetic routes may include:

    Formation of the Phenoxy Group: This step involves the reaction of 2-methoxy-4-[(E)-prop-1-enyl]phenol with appropriate reagents to form the phenoxy group.

    Attachment of the Piperazine Ring: The phenoxy group is then reacted with butyl piperazine under specific conditions to form the desired compound.

    Incorporation of Oxalic Acid: Finally, the compound is treated with oxalic acid to form the oxalic acid salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenoxy derivatives, while reduction may produce reduced piperazine compounds.

Scientific Research Applications

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine;oxalic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with cellular receptors, while the piperazine ring can modulate biological activity. The oxalic acid moiety may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine: Similar structure but lacks the oxalic acid moiety.

    4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butylamine: Similar structure but with an amine group instead of piperazine.

    2-methoxy-4-[(E)-prop-1-enyl]phenoxyacetic acid: Similar phenoxy group but different overall structure.

Uniqueness

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine;oxalic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxalic acid moiety distinguishes it from other similar compounds and may enhance its solubility and stability in various applications.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.C2H2O4/c1-3-6-16-7-8-17(18(15-16)21-2)22-14-5-4-11-20-12-9-19-10-13-20;3-1(4)2(5)6/h3,6-8,15,19H,4-5,9-14H2,1-2H3;(H,3,4)(H,5,6)/b6-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLSNIPKHPHPCJ-ZIKNSQGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCN2CCNCC2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCN2CCNCC2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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